3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
This compound belongs to the tetrahydroquinazoline-dione class, characterized by a bicyclic core structure with two ketone groups at positions 2 and 4. The substituents include a 3,5-dimethylphenyl group at position 3 and a 4-methylbenzyl group at position 1. These substituents influence its electronic, steric, and physicochemical properties, making it relevant for pharmaceutical and materials science research.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-16-8-10-19(11-9-16)15-25-22-7-5-4-6-21(22)23(27)26(24(25)28)20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWFRBGHXDKWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylbenzaldehyde with 4-methylbenzylamine, followed by cyclization with anthranilic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-dimethylphen
Comparison with Similar Compounds
Structural Analogues from the Tetrahydroquinazoline-Dione Family
- 3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (): Substituents: A 2-methoxyphenylmethylaminoethyl group replaces the 3,5-dimethylphenyl and 4-methylbenzyl groups. This could influence bioavailability in drug design .
Pyrazoline Derivatives ()
Compounds such as 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) and 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline (2h) share aromatic substituents but differ in core heterocycles:
- Synthesis Yields :
- Physical Properties :
- Melting Points : 1h (120–124°C) vs. 2h (102–106°C). The ethoxy group reduces crystallinity, lowering the melting point.
- Spectral Data : IR peaks for C=O stretch in pyrazolines (~1680–1685 cm⁻¹) differ from tetrahydroquinazoline-diones (typically ~1700–1750 cm⁻¹), reflecting distinct electronic environments .
Benzoate Derivatives with Aromatic Ureido Groups ()
- Methyl (S)-4-(2-(3-(3,5-Dimethylphenyl)ureido)-2-phenylacetamido)benzoate (4i) :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Effects : Alkoxy groups (e.g., methoxy, ethoxy) improve yields in pyrazolines, while bulky 3,5-dimethylphenyl groups may hinder reactivity in benzoates.
- Spectral Trends : The tetrahydroquinazoline-dione core likely exhibits distinct C=O stretching frequencies compared to pyrazolines, aiding structural characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
